methyl 3-(2-oxopropyl)azetidine-3-carboxylate, trifluoroacetic acid
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Overview
Description
Methyl 3-(2-oxopropyl)azetidine-3-carboxylate, trifluoroacetic acid is a compound with significant interest in organic chemistry due to its unique structural features and reactivity. This compound consists of an azetidine ring, a four-membered nitrogen-containing ring, which is known for its strained nature and high reactivity. The presence of the trifluoroacetic acid moiety adds to its chemical versatility, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-oxopropyl)azetidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a β-keto ester with an amine to form the azetidine ring. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
For example, the synthesis can proceed as follows:
Starting Materials: β-keto ester and an appropriate amine.
Reaction Conditions: Sodium hydride as a base, inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents.
Cyclization: The β-keto ester reacts with the amine to form the azetidine ring, followed by esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(2-oxopropyl)azetidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-oxopropyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Leads to the formation of various substituted azetidines.
Scientific Research Applications
Methyl 3-(2-oxopropyl)azetidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3-(2-oxopropyl)azetidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The azetidine ring’s strained nature makes it highly reactive, allowing it to participate in various biochemical pathways. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Methyl 3-azetidinecarboxylate: Lacks the oxopropyl group, resulting in different reactivity and applications.
Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetic acid moieties but different core structures.
Uniqueness
Methyl 3-(2-oxopropyl)azetidine-3-carboxylate is unique due to the combination of the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
2408969-17-3 |
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Molecular Formula |
C10H14F3NO5 |
Molecular Weight |
285.2 |
Purity |
95 |
Origin of Product |
United States |
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